molecular formula C16H15BrF4N4O2 B4628505 N~5~-(4-bromo-2,3,5,6-tetrafluorophenyl)-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide

N~5~-(4-bromo-2,3,5,6-tetrafluorophenyl)-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide

Cat. No. B4628505
M. Wt: 451.21 g/mol
InChI Key: BBTMJZLDIOZFMR-UHFFFAOYSA-N
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Description

The chemical compound "N5-(4-bromo-2,3,5,6-tetrafluorophenyl)-N3,N3-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide" represents a structurally complex molecule, likely of interest due to its unique arrangement of functional groups and potential for biological activity. The compound belongs to the pyrazole class, which is known for its versatility in medicinal chemistry due to the pyrazole core's ability to interact with various biological targets.

Synthesis Analysis

While specific synthesis routes for the compound are not readily available, the general approach to synthesizing pyrazole derivatives typically involves the construction of the pyrazole ring through cyclocondensation reactions. For example, a closely related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was synthesized from 5-bromoindazole-3-carboxylic acid methylester through a series of reactions including N1-arylation and conversion to diethylamide (Anuradha et al., 2014).

Scientific Research Applications

Synthesis and Computational Applications

A study focused on synthesizing pyrazole-thiophene-based amide derivatives, which involved different methodologies for obtaining high yields of the compounds. The synthesized compounds were further subjected to Suzuki–Miyaura cross-coupling, yielding derivatives with moderate to good yields. The study extensively used Density Functional Theory (DFT) calculations to investigate the electronic structure of the synthesized compounds and compute their Nuclear Magnetic Resonance (NMR) data, which showed significant agreement with experimental results. The non-linear optical (NLO) properties of the compounds were also evaluated, revealing that one of the compounds exhibited superior NLO response compared to others in the series. This research highlights the synthesis process's efficiency and the potential application of such compounds in materials science, especially in developing materials with desirable electronic and optical properties (Kanwal et al., 2022).

Antifungal and Antimicrobial Activity

Another study involved the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which were tested against several phytopathogenic fungi. The results showed that these compounds displayed moderate to excellent antifungal activities, with one particular compound outperforming the standard fungicide boscalid. This research indicates the potential of pyrazole derivatives in developing new antifungal agents for agricultural applications (Du et al., 2015).

Antibacterial Activity

A different study synthesized a series of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamides, demonstrating the feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride. One of the synthesized compounds, [18F]NIDA-42033, was identified as a potential radiotracer for studying CB1 cannabinoid receptors in the brain using positron emission tomography. This application suggests the compound's relevance in neuroscientific research and drug development (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

5-N-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrF4N4O2/c1-4-25(5-2)16(27)7-6-8(24(3)23-7)15(26)22-14-12(20)10(18)9(17)11(19)13(14)21/h6H,4-5H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTMJZLDIOZFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NN(C(=C1)C(=O)NC2=C(C(=C(C(=C2F)F)Br)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrF4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~5~-(4-bromo-2,3,5,6-tetrafluorophenyl)-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~5~-(4-bromo-2,3,5,6-tetrafluorophenyl)-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide
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